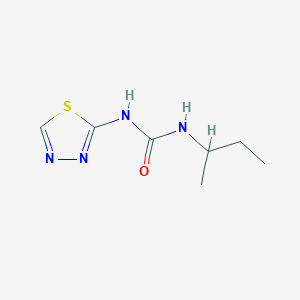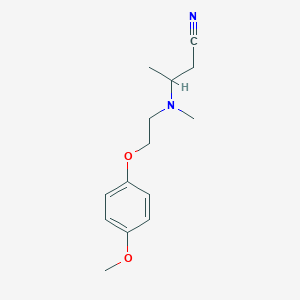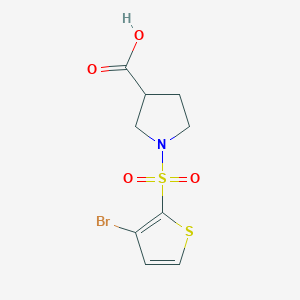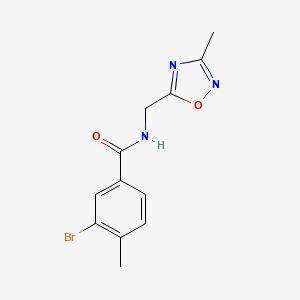
1-(Sec-butyl)-3-(1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Sec-butyl)-3-(1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-(Sec-butyl)-3-(1,3,4-thiadiazol-2-yl)urea typically involves the reaction of sec-butyl isocyanate with 1,3,4-thiadiazole-2-amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(Sec-butyl)-3-(1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Sec-butyl)-3-(1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Sec-butyl)-3-(1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Sec-butyl)-3-(1,3,4-thiadiazol-2-yl)urea can be compared with other thiadiazole derivatives, such as:
- 1-(tert-butyl)-3-(1,3,4-thiadiazol-2-yl)urea
- 1-(isopropyl)-3-(1,3,4-thiadiazol-2-yl)urea
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific sec-butyl group, which can influence its properties and interactions.
Properties
Molecular Formula |
C7H12N4OS |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
1-butan-2-yl-3-(1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C7H12N4OS/c1-3-5(2)9-6(12)10-7-11-8-4-13-7/h4-5H,3H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
IHIXJTDEWYRODO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)NC1=NN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Trichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14916783.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B14916787.png)





![2-furyl-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B14916824.png)

![4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B14916835.png)




